3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Description
IUPAC Name: 3-(2-Chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Molecular Formula: C₉H₁₆ClN₂O₂
Molecular Weight: 324.80 g/mol
This compound, referred to as MO5 in research literature , is a substituted isoxazole carboxamide derivative. It has been extensively studied for its immunomodulatory properties:
- In vitro: Inhibits humoral immune response and LPS-induced TNFα production in human whole blood cultures.
- In vivo: Stimulates the inductive phase of delayed-type hypersensitivity (DTH) but suppresses the eliciting phase .
- Additional effects: Inhibits carrageenan-induced skin reactions in mice and PHA-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
The 2-chlorophenyl and 4-methylbenzyl substituents are critical for its bioactivity, likely influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-7-9-14(10-8-12)11-21-19(23)17-13(2)24-22-18(17)15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUPSWMCUULANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322225 | |
| Record name | 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349131-06-2 | |
| Record name | 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Chlorophenyl and Methyl Groups: The chlorophenyl and methyl groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective and readily available reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and organometallic reagents.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxamide group can lead to the formation of amines.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological target .
Comparison with Similar Compounds
Key Structural and Functional Insights
Role of the 2-Chlorophenyl Group: MO5 and its analogs (e.g., SI51 ) retain the 2-chlorophenyl moiety, which enhances hydrophobic interactions and electron-withdrawing effects. This group is absent in leflunomide and Imp-G, explaining their divergent activities .
Impact of N-Substituents: MO5’s 4-methylbenzyl group balances lipophilicity and steric bulk, optimizing blood-brain barrier penetration and metabolic stability . Bulky aliphatic groups (e.g., 2,4,4-trimethylpentan-2-yl in ) may reduce bioavailability but enhance binding to hydrophobic pockets.
Biological Activity vs. Structural Analogs: MO5 vs. Leflunomide: Both exhibit immunosuppression, but MO5’s TNFα inhibition contrasts with leflunomide’s DHODH targeting . MO5 vs. Imp-G: The absence of the 2-chlorophenyl group in Imp-G correlates with loss of immunomodulatory activity .
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C19H18ClN3O
- Molecular Weight : 339.8 g/mol
- Structure : The compound features an oxazole ring, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may act as an inhibitor by binding to the active site of enzymes, thus modulating their activity.
- Receptors : The compound could influence receptor signaling pathways, potentially altering cellular responses.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the presence of electron-withdrawing groups like chlorine has been associated with enhanced cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 |
| Compound B | 1.98 ± 1.22 | MCF7 |
These findings suggest that this compound may possess similar antitumor activity due to its structural features.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Carbonic Anhydrase Inhibition : Preliminary data suggest that the compound may inhibit carbonic anhydrase (CA), which is crucial for maintaining acid-base balance and is implicated in tumor growth.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a series of oxazole derivatives, including our compound of interest. The results demonstrated that:
- The compound significantly inhibited cell proliferation in vitro.
- Mechanistic studies revealed apoptosis induction in cancer cells.
Case Study 2: Biochemical Assays
In biochemical assays designed to study enzyme interactions, the compound showed promising results:
- It effectively inhibited enzyme activity at low concentrations.
- Binding affinity studies indicated a strong interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
